[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate is a triglyceride compound with the molecular formula C53H94O6. It consists of three fatty acid chains: two hexadecenoic acid chains (16:1) and one octadecadienoic acid chain (18:2). This compound is a type of triacylglycerol, which is a major component of body fat in humans and animals, as well as vegetable fat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions where glycerol reacts with fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound involves the use of large-scale reactors where glycerol and fatty acids are mixed in the presence of catalysts. The process is optimized for high yield and purity, often involving steps like distillation and purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes like lipases, this compound can be hydrolyzed to release glycerol and free fatty acids.
Hydrogenation: This reaction involves the addition of hydrogen to the double bonds in the fatty acid chains, converting them into saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like transition metals.
Hydrolysis: Water and enzymes such as lipases are commonly used.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is typically used.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Glycerol and free fatty acids.
Hydrogenation: Saturated triglycerides.
Scientific Research Applications
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving triglycerides.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential effects on cardiovascular health and metabolic disorders.
Industry: Used in the production of biofuels and as an ingredient in cosmetics and food products.
Mechanism of Action
The mechanism of action of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate involves its metabolism in the body. It is broken down by lipases into glycerol and free fatty acids, which are then utilized for energy production or stored in adipose tissue. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .
Comparison with Similar Compounds
Similar Compounds
TG(161(9Z)/182(9Z,12Z)/200)[iso6]: Contains a different combination of fatty acid chains.
TG(160/182(9Z,12Z)/182(9Z,12Z))[iso3]: Contains saturated fatty acid chains.
TG(161(9Z)/180/182(9Z,12Z))[iso6]: Contains a saturated fatty acid chain.
Uniqueness
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which can influence its physical and chemical properties, such as melting point and reactivity .
Properties
Molecular Formula |
C53H94O6 |
---|---|
Molecular Weight |
827.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19-21,23-26,50H,4-15,17-18,22,27-49H2,1-3H3/b19-16-,23-20-,24-21-,26-25-/t50-/m1/s1 |
InChI Key |
PVMBAGXWHHZKFP-JMPJWMFJSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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